

AZD2461: Application Notes for Cell Culture Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD2461

Cat. No.: B7979447

[Get Quote](#)

For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

Product Information

AZD2461 is a potent, next-generation inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. It was developed to overcome P-glycoprotein (P-gp) mediated drug resistance observed with first-generation PARP inhibitors like olaparib.[1][2] **AZD2461** demonstrates strong inhibitory activity against PARP1 and PARP2, making it a valuable tool for studying DNA repair pathways, inducing synthetic lethality in homologous recombination-deficient (e.g., BRCA1/2 mutant) cancer cells, and investigating mechanisms of drug resistance.[3]

Table 1: Chemical and Physical Properties of **AZD2461**

| Property | Value | References |
|-------------------------|--|------------|
| Molecular Weight | 395.43 g/mol | [4] |
| Formula | C ₂₂ H ₂₂ FN ₃ O ₃ | |
| CAS Number | 1174043-16-3 | |
| Mechanism of Action | Potent inhibitor of PARP1 and PARP2 | |
| IC ₅₀ Values | PARP1: 5 nM, PARP2: 2 nM, PARP3: 200 nM | |
| Appearance | Crystalline solid | [5] |

Solubility and Stock Solution Preparation

Accurate and reproducible experimental results depend on the correct preparation of **AZD2461** solutions. Due to its hydrophobic nature, **AZD2461** is poorly soluble in aqueous solutions and requires an organic solvent for initial dissolution.

Table 2: Solubility of **AZD2461**

| Solvent | Maximum Concentration | References |
|---------|--------------------------------|------------|
| DMSO | 79 mg/mL (199.78 mM) or 100 mM | [4] |
| Ethanol | 100 mM | |

Protocol 1: Preparation of a 10 mM **AZD2461** Stock Solution in DMSO

Materials:

- **AZD2461** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials

- Calibrated precision balance and weighing paper
- Vortex mixer

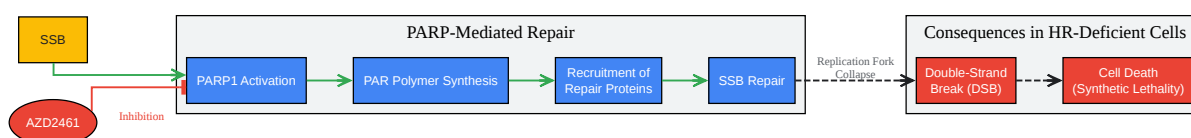
Procedure:

- Pre-warm: Allow the **AZD2461** powder and DMSO to come to room temperature before opening to prevent moisture absorption.
- Weigh: In a sterile environment (e.g., a biological safety cabinet), accurately weigh out 1 mg of **AZD2461** powder.
 - Calculation: To prepare a 10 mM stock solution from 1 mg of **AZD2461** (MW = 395.43 g/mol):
 - $\text{Volume (L)} = \text{Mass (g)} / (\text{Molarity (mol/L)} * \text{Molecular Weight (g/mol)})$
 - $\text{Volume (L)} = 0.001 \text{ g} / (0.010 \text{ mol/L} * 395.43 \text{ g/mol}) = 0.0002529 \text{ L}$
 - $\text{Volume (}\mu\text{L)} = 252.9 \mu\text{L}$
- Dissolve: Add 253 μL of sterile DMSO to the vial containing the **AZD2461** powder.
- Mix: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved and the solution is clear. Gentle warming (to 37°C) can be used to aid dissolution if necessary.
- Aliquot & Store: Dispense the stock solution into smaller, single-use aliquots in sterile, amber vials to avoid repeated freeze-thaw cycles and light exposure.
- Storage: Store the stock solution at -20°C for several months or at -80°C for long-term storage.

Mechanism of Action: PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs), particularly PARP1, are critical enzymes in the base excision repair (BER) pathway, which resolves DNA single-strand breaks (SSBs).[6] When an SSB occurs, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR), which recruits other DNA repair proteins.[6][7]

In cancer cells with deficient homologous recombination (HR) repair (e.g., due to BRCA1/2 mutations), unresolved SSBs are converted to toxic double-strand breaks (DSBs) during DNA replication. These cells rely on the HR pathway to repair DSBs. Inhibition of PARP by **AZD2461** prevents the repair of SSBs, leading to an accumulation of DSBs. The inability to repair these DSBs results in genomic instability and cell death, a concept known as synthetic lethality.[3][6]



[Click to download full resolution via product page](#)

Caption: Mechanism of **AZD2461**-induced synthetic lethality.

Experimental Protocols

Protocol 2: Preparation of Working Solutions for Cell Culture

Important: Direct dilution of a high-concentration DMSO stock into aqueous culture medium can cause the compound to precipitate.[8] An intermediate dilution step is recommended. The final concentration of DMSO in the culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

Materials:

- 10 mM **AZD2461** stock solution in DMSO
- Sterile, complete cell culture medium (pre-warmed to 37°C)
- Sterile tubes for dilution

Procedure (Serial Dilution):

- Intermediate Dilution (e.g., to 100 μM):

- In a sterile tube, dilute the 10 mM stock solution 1:100 in pre-warmed complete medium.
- Example: Add 5 μ L of 10 mM **AZD2461** stock to 495 μ L of medium to get a 100 μ M intermediate solution. Mix well by gentle pipetting.
- Final Dilution:
 - Add the required volume of the intermediate solution to your culture plates containing cells and pre-warmed medium to achieve the desired final concentration.
 - Example: To achieve a final concentration of 1 μ M in a well containing 1 mL of medium, add 10 μ L of the 100 μ M intermediate solution.

Protocol 3: Example Cell Viability (MTS/MTT) Assay Workflow

This protocol outlines a typical workflow for assessing the effect of **AZD2461** on the proliferation of cancer cell lines.

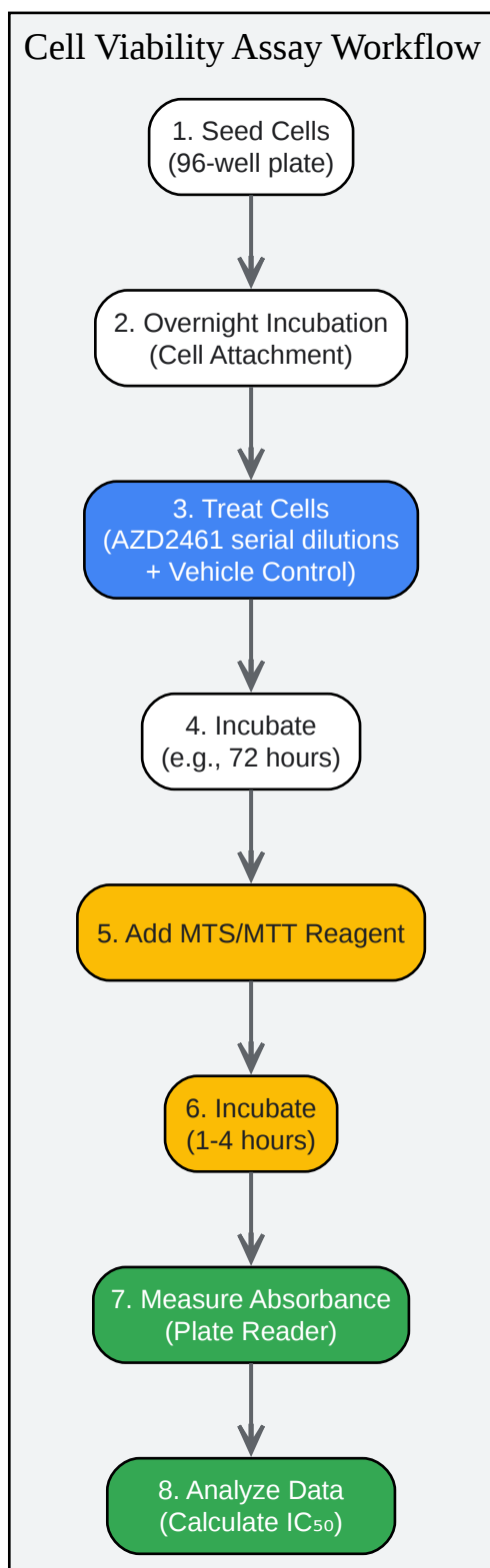
Materials:

- Appropriate cancer cell line (e.g., BRCA1-mutant MDA-MB-436 or SUM1315MO2)
- 96-well cell culture plates
- Complete cell culture medium
- **AZD2461** working solutions
- MTS or MTT reagent
- Plate reader

Workflow:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight (18-24 hours).
- Treatment: Remove the seeding medium and replace it with fresh medium containing various concentrations of **AZD2461** (e.g., 0.1 nM to 10 μ M) and a vehicle control (e.g., 0.1% DMSO).

- Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard culture conditions (37°C, 5% CO₂).
- Viability Assessment: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% reduction in cell viability).



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. azd3514.com [azd3514.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [AZD2461: Application Notes for Cell Culture Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7979447#azd2461-solubility-and-preparation-for-cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com